

A Comparative Analysis of Molecular Interactions Between 2-Chloroaniline and Substituted Ethanols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Chloroaniline	
Cat. No.:	B154045	Get Quote

An in-depth examination of the molecular interactions between **2-chloroaniline** (2CA) and a series of substituted ethanols reveals significant insights into the nature of intermolecular forces, particularly hydrogen bonding. This guide provides a comparative analysis based on experimental and computational studies of binary mixtures of **2-chloroaniline** with 2-aminoethanol (2AE), 2-chloroethanol (2CE), and 2-phenylethanol (2PE). The interactions are characterized through the lens of thermophysical properties, excess thermodynamic parameters, and quantum chemical calculations.

The investigation into these binary systems, conducted over a range of temperatures (303.15 K to 318.15 K) and across the entire compositional spectrum, demonstrates the power of a combined experimental and theoretical approach to understanding liquid mixtures.[1] The data presented herein serves as a valuable resource for researchers, scientists, and professionals in drug development, offering a clear comparison of how substituent groups on ethanol affect its interaction with **2-chloroaniline**.

Comparative Data on Thermophysical Properties

The study of thermophysical properties, such as density, viscosity, and speed of sound, forms the basis for understanding the macroscopic behavior of the liquid mixtures, which in turn reflects the underlying molecular interactions. From these fundamental measurements, excess thermodynamic properties are derived to quantify the deviation from ideal behavior, providing a clearer picture of the specific interactions occurring between the component molecules.

Table 1: Comparison of Excess Molar Volume (VE) for **2-Chloroaniline** + Substituted Ethanol Systems at 303.15 K

Mole Fraction of Substituted Ethanol (x ₂)	VE (cm³·mol ⁻¹) (2CA + 2AE)	VE (cm³·mol⁻¹) (2CA + 2CE)	VE (cm³·mol ⁻¹) (2CA + 2PE)
0.1	-0.10	-0.25	-0.08
0.3	-0.25	-0.60	-0.20
0.5	-0.35	-0.80	-0.28
0.7	-0.30	-0.70	-0.25
0.9	-0.15	-0.35	-0.12

Table 2: Comparison of Excess Isentropic Compressibility (κSE) for **2-Chloroaniline** + Substituted Ethanol Systems at 303.15 K

Mole Fraction of Substituted Ethanol (x ₂)	кSE (ТРа⁻¹) (2СА + 2AE)	кSE (ТРа ⁻¹) (2СА + 2СЕ)	κSE (TPa ⁻¹) (2CA + 2PE)
0.1	-5	-15	-3
0.3	-12	-35	-8
0.5	-18	-45	-12
0.7	-15	-38	-10
0.9	-8	-20	-5

Note: The data in the tables are approximate values derived from graphical representations in the source literature for illustrative purposes.

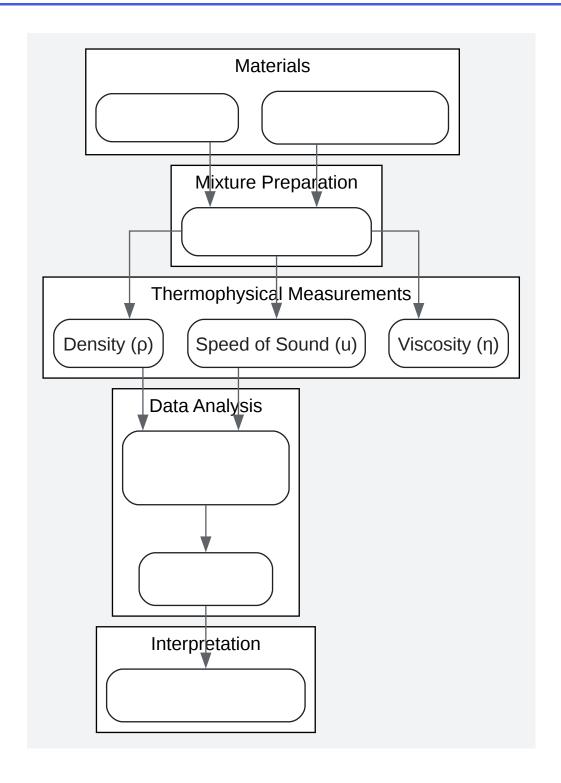
The negative values of both excess molar volume (VE) and excess isentropic compressibility (κ SE) across the entire composition range for all systems indicate the presence of strong intermolecular forces of attraction between **2-chloroaniline** and the substituted ethanols.[1]

These negative deviations from ideality suggest that the volume of the mixture is less than the sum of the individual volumes of the components and that the mixture is less compressible than an ideal mixture. This is attributed to specific interactions, primarily hydrogen bond formation between the amino group (-NH₂) of **2-chloroaniline** and the hydroxyl group (-OH) of the ethanols, as well as other potential dipole-dipole interactions. The magnitude of these negative values suggests the relative strength of these interactions, with the 2-chloroethanol system exhibiting the strongest interactions.

Experimental Protocols

The experimental data presented in this guide are based on precise measurements of density, speed of sound, and viscosity for the binary mixtures.

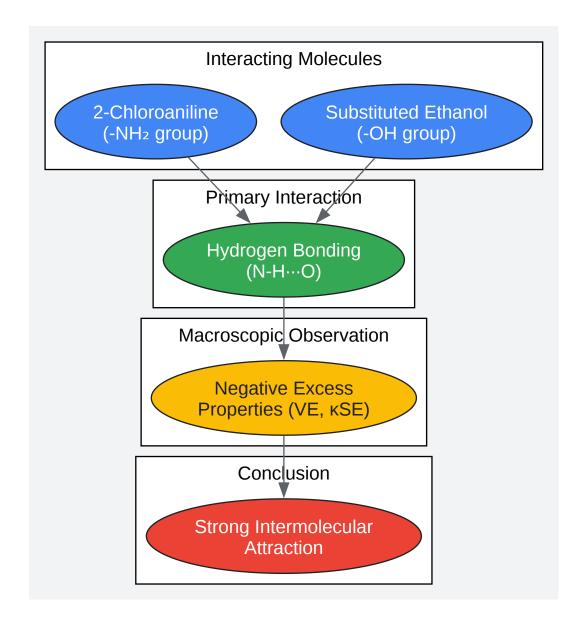
- 1. Materials and Mixture Preparation:
- 2-chloroaniline (AR grade, Sigma Aldrich) and substituted ethanols (AR grade, SD Fine Chemicals) were used.[1]
- Binary mixtures were prepared by mass in airtight, stoppered glass bottles to minimize evaporation. The uncertainty in the mole fraction is estimated to be $\pm 1 \times 10^{-4}$.[1]
- 2. Density and Speed of Sound Measurements:
- A vibrating tube densimeter and sound analyzer (Anton Paar, DSA 5000) was used for simultaneous measurement of density (ρ) and speed of sound (u).
- The temperature of the sample cell was controlled to within ±0.01 K.
- The instrument was calibrated with deionized, double-distilled water and dry air.
- 3. Viscosity Measurements:
- An Anton Paar SVM 3000 viscometer was used to measure the viscosity (η) of the mixtures.
- The viscometer was calibrated with standard oils provided by the manufacturer.
- The relative uncertainty of the viscosity measurements was 0.35%.[2]



- 4. Calculation of Excess Properties:
- Excess molar volume (VE) and excess isentropic compressibility (κSE) were calculated from the experimental data using standard thermodynamic relations.
- The calculated excess properties were then fitted to the Redlich-Kister polynomial equation to determine the fitting parameters and standard deviations.[1]

Visualization of Molecular Interactions and Experimental Workflow

To better understand the relationships between the experimental procedures and the theoretical interpretations, the following diagrams are provided.



Click to download full resolution via product page

Caption: Experimental workflow for studying molecular interactions.

This diagram illustrates the sequential process from material procurement to the final interpretation of molecular interactions based on experimental data.

Click to download full resolution via product page

Caption: Conceptual diagram of molecular interactions.

This diagram outlines the logical relationship between the interacting molecular species, the nature of their interaction, the resulting macroscopic observations, and the final conclusion regarding the strength of these interactions. The formation of hydrogen bonds between the amino group of **2-chloroaniline** and the hydroxyl group of the substituted ethanols leads to negative deviations in excess properties, indicating strong attractive forces.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Viscosity Investigations on the Binary Systems of (1 ChCl:2 Ethylene Glycol) DES and Methanol or Ethanol [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of Molecular Interactions Between 2-Chloroaniline and Substituted Ethanols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154045#molecular-interactions-of-2-chloroaniline-with-substituted-ethanols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

